N-(3-(3-methylisoxazol-5-yl)propyl)benzofuran-2-carboxamide
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Overview
Description
“N-(3-(3-methylisoxazol-5-yl)propyl)benzofuran-2-carboxamide” is a compound that contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The isoxazole ring is substituted with a methyl group at the 3-position . This compound also contains a benzofuran moiety, which is a fused ring system consisting of a benzene ring and a furan ring . The benzofuran moiety is linked to the isoxazole ring via a propyl chain .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an appropriate isoxazole derivative with a benzofuran derivative . The exact method would depend on the specific substituents on the isoxazole and benzofuran rings .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoxazole and benzofuran rings, as well as the propyl chain linking them . The exact structure would depend on the specific positions of the substituents on the rings .Chemical Reactions Analysis
Isoxazole derivatives are known to undergo a variety of chemical reactions, including reactions with nucleophiles and electrophiles, as well as various types of cycloaddition reactions . The specific reactions that this compound would undergo would depend on the nature of the substituents on the isoxazole and benzofuran rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the nature of the substituents on the isoxazole and benzofuran rings . These could include properties such as solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Characterization of Novel Derivatives
Synthesis of 2-Azetidinone Derivatives
A study by Idrees et al. (2020) detailed the synthesis of 5-(benzofuran-2-yl)-N-(3-chloro-4-(2-(p-tolyloxy) substituted quinolin-3-yl)-2-oxoazetidin-1-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives with antimicrobial activity.
Antimicrobial Screening of Benzofuran Derivatives
A similar study by Idrees et al. (2019) synthesized and screened benzofuran derivatives for antimicrobial properties.
Pharmacological Applications
- Orexin Receptor Antagonism for Insomnia: The disposition and metabolism of an orexin receptor antagonist, SB-649868, which shares a similar benzofuran carboxamide structure, was investigated for insomnia treatment (Renzulli et al., 2011).
Chemical Synthesis and Biological Evaluation
Diuretic Activity of Benzothiazole Derivatives
A study on the synthesis of biphenyl benzothiazole-2-carboxamide derivatives and their diuretic activity was conducted by Yar & Ansari (2009).
Benzimidazole Carboxamide PARP Inhibitors
The development of benzimidazole carboxamide PARP inhibitors for cancer treatment was explored, highlighting the potency of these compounds (Penning et al., 2009).
Evaluation of C-Nucleosides with Modified Sugar Moieties
Research on pyrazole- and tetrazole-related C-nucleosides with modified sugar moieties demonstrated their moderate inhibitory effects on tumor cell lines (Popsavin et al., 2002).
Antimicrobial and Antioxidant Activities
Antimicrobial and Antioxidant Activity of Benzimidazole Derivatives
The synthesis of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide and its promising antimicrobial and antioxidant activities were discussed (Sindhe et al., 2016).
Antipsychotic Potential of Heterocyclic Carboxamides
A study on heterocyclic carboxamides suggested their potential as antipsychotic agents, emphasizing their binding to dopamine and serotonin receptors (Norman et al., 1996).
Anti-Inflammatory and Analgesic Activities of Novel Compounds
The synthesis and evaluation of various novel benzofuran derivatives for their anti-inflammatory and analgesic properties were presented (Abu‐Hashem et al., 2020).
PARP-1 Inhibitors for Cancer Treatment
Research on benzofuran-7-carboxamides as PARP-1 inhibitors for cancer therapy revealed significant insights into the structure-activity relationships and optimization of potency (Lee et al., 2012).
Safety And Hazards
Future Directions
Future research on this compound could involve further exploration of its biological activities, as well as the development of new synthetic methods for its preparation . Additionally, studies could be conducted to explore its potential applications in various fields, such as medicine or materials science .
properties
IUPAC Name |
N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11-9-13(21-18-11)6-4-8-17-16(19)15-10-12-5-2-3-7-14(12)20-15/h2-3,5,7,9-10H,4,6,8H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGANLOJUKLSSQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNC(=O)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(3-methylisoxazol-5-yl)propyl)benzofuran-2-carboxamide |
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